molecular formula C24H34O5 B2860817 19-Hydroxybufalin

19-Hydroxybufalin

Cat. No.: B2860817
M. Wt: 402.5 g/mol
InChI Key: AXTYMYOHGWVSQN-KLAFWMLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxybufalin is a natural product belonging to the bufadienolide class of compounds, which are derived from the skin of toads. This compound has garnered significant attention due to its potential antitumor properties, particularly in the treatment of non-small cell lung cancer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxybufalin typically involves the extraction and purification from natural sources, such as toad skin. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the compound used in research is derived from natural sources .

Industrial Production Methods

Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxybufalin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

19-Hydroxybufalin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and migration.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancers such as non-small cell lung cancer.

    Industry: Limited industrial applications due to its primary use in research settings.

Comparison with Similar Compounds

Similar Compounds

19-Hydroxybufalin is structurally similar to other bufadienolides, including:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxylation at the 19th position, which contributes to its unique chemical and biological properties. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in cancer research .

Properties

IUPAC Name

5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTYMYOHGWVSQN-KLAFWMLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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